molecular formula C9H8ClNO4 B2678120 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid CAS No. 1004687-82-4

4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid

Cat. No.: B2678120
CAS No.: 1004687-82-4
M. Wt: 229.62
InChI Key: QKGTWHRMVRSOIM-UHFFFAOYSA-N
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Description

4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of benzoic acid, featuring an amino-oxoethoxy group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid typically involves the reaction of 3-chlorobenzoic acid with ethyl oxalyl chloride to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-oxoethoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-2-oxoethoxy)benzoic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    3-Chlorobenzoic acid: Lacks the amino-oxoethoxy group, making it less versatile in chemical reactions.

    4-(2-Amino-2-oxoethoxy)-benzoic acid: Similar structure but without the chlorine atom, affecting its chemical and biological properties.

Uniqueness

4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid is unique due to the presence of both the amino-oxoethoxy group and the chlorine atom, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-amino-2-oxoethoxy)-3-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGTWHRMVRSOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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